molecular formula C10H9FN2 B13263862 7-Fluoro-6-methylquinolin-3-amine

7-Fluoro-6-methylquinolin-3-amine

Cat. No.: B13263862
M. Wt: 176.19 g/mol
InChI Key: FTZGQGIXTZRLCQ-UHFFFAOYSA-N
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Description

7-Fluoro-6-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6-methylquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution can produce a variety of fluorinated or non-fluorinated quinolines .

Scientific Research Applications

7-Fluoro-6-methylquinolin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methylquinolin-3-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known to exhibit a broad spectrum of biological activities.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

7-fluoro-6-methylquinolin-3-amine

InChI

InChI=1S/C10H9FN2/c1-6-2-7-3-8(12)5-13-10(7)4-9(6)11/h2-5H,12H2,1H3

InChI Key

FTZGQGIXTZRLCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1F)N

Origin of Product

United States

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